Iloperidone

Schizophrenia Clinical efficacy Extrapyramidal symptoms

For receptor pharmacology demanding precisely characterized binding profiles, Iloperidone (133454-47-4) delivers unmatched specificity: uniquely high α1-adrenoceptor affinity (Ki=0.36nM) combined with functionally absent muscarinic activity (Ki>1000nM)—a profile not replicated by risperidone, olanzapine, or clozapine. Clinically validated: equivalent PANSS efficacy to risperidone with significantly lower EPS burden. Precisely characterized CYP2D6 pharmacogenomic model compound with FDA-defined dosing adjustments. Supplied at ≥98% HPLC purity; ship −20°C.

Molecular Formula C24H27FN2O4
Molecular Weight 426.5 g/mol
CAS No. 133454-47-4
Cat. No. B1671726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIloperidone
CAS133454-47-4
SynonymsIloperidone, Fanapt, HP-873, iloperidone, Zomaril
Molecular FormulaC24H27FN2O4
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC
InChIInChI=1S/C24H27FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3
InChIKeyXMXHEBAFVSFQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble in water
Very slightly soluble in 0.1 N HCl;  freely soluble in chloroform, ethanol, methanol, acetonitrile
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iloperidone (CAS 133454-47-4): Baseline Characterization for Scientific Procurement Decisions


Iloperidone (CAS 133454-47-4; molecular weight 426.48 g/mol; C24H27FN2O4) is a second-generation (atypical) antipsychotic agent developed by Hoechst Marion Roussel Inc. and commercialized as Fanapt® [1]. It functions as a combined antagonist at dopamine D2 and serotonin 5-HT2A receptors, with a receptor-binding profile that additionally encompasses high-affinity interactions at norepinephrine α1 adrenoceptors and dopamine D3 receptors [2]. Iloperidone is approved for the treatment of schizophrenia in adults and has more recently gained regulatory approval for bipolar I disorder [1]. For laboratory procurement purposes, iloperidone is available as a solid powder with ≥98% purity (HPLC), soluble in DMSO, and requires storage at −20°C .

Why Iloperidone Cannot Be Interchanged with Other Atypical Antipsychotics in Research Applications


Iloperidone exhibits a receptor-binding signature that quantitatively diverges from other atypical antipsychotics in several critical dimensions, rendering inter-class substitution inappropriate for any experimental or clinical investigation where receptor occupancy precision is required. Iloperidone binds to the norepinephrine α1 receptor with a Ki of 0.36 nM—a level of affinity that is substantially higher than that of most comparator agents including risperidone and ziprasidone, and which is not replicated across the atypical antipsychotic class [1]. Additionally, iloperidone demonstrates a 5-HT2A/D2 binding affinity ratio that differs from risperidone and paliperidone, with implications for differential efficacy and side-effect profiles [2]. Further distinguishing iloperidone is its near-complete absence of affinity for muscarinic cholinergic receptors (Ki >1000 nM), a property that separates it from agents such as olanzapine and clozapine and directly predicts a reduced anticholinergic adverse-effect burden [1]. In procurement terms, substitution of iloperidone with a structurally related analog would introduce confounding variables in any study where receptor occupancy, metabolite pharmacology, or cytochrome P450 pharmacogenomic interactions constitute measured endpoints.

Iloperidone Quantitative Differentiation Evidence Against Key Comparators


Iloperidone vs. Risperidone: Equivalent PANSS Efficacy with Statistically Superior Extrapyramidal Tolerability

In a 6-week prospective, randomized, open-label head-to-head study comparing iloperidone (6–24 mg/day) with risperidone (4–8 mg/day) in 80 patients diagnosed with schizophrenia, both agents produced significant reductions in PANSS total scores from baseline after 6 weeks, with no statistically significant differences observed between the two groups with respect to overall efficacy [1]. However, the safety profile assessment revealed statistically significant differences in adverse effects between the groups (P < 0.01), with iloperidone demonstrating a significantly better extrapyramidal side-effect profile compared to risperidone [1].

Schizophrenia Clinical efficacy Extrapyramidal symptoms Head-to-head trial

Iloperidone vs. Ziprasidone: Quantitative QTc Prolongation Equivalence and Adverse Event Profile Differentiation

In a thorough QTc study, iloperidone administered at 8 mg twice daily (BID) and 12 mg BID produced mean changes in QTcF interval of 8.5–9.0 milliseconds (ms), which was comparable to the 9.6 ms prolongation produced by ziprasidone 80 mg BID and substantially greater than the 1.3 ms prolongation observed with quetiapine 375 mg BID [1]. In a separate 4-week double-blind trial (n=593), both iloperidone 24 mg/day and ziprasidone 160 mg/day produced similar amounts of QT prolongation, with no patient experiencing a treatment-emergent QTc interval ≥500 ms [2]. Notably, iloperidone was associated with lower rates of sedation, somnolence, extrapyramidal symptoms, akathisia, agitation, and restlessness compared to ziprasidone, but higher rates of weight gain, tachycardia, orthostatic hypotension, and dizziness [2].

QTc prolongation Cardiac safety Ziprasidone comparator Adverse events

Iloperidone CYP2D6 Pharmacogenomic Differentiation: Quantitative AUC Alterations in Poor Metabolizers

Iloperidone is metabolized primarily by CYP2D6 and CYP3A4 isoenzymes to form its major metabolites P88 and P95, with the P95 metabolite representing 47.9% of iloperidone exposure in CYP2D6 extensive metabolizers compared to only 25% in CYP2D6 poor metabolizers [1]. Pharmacokinetic data from CYP2D6 poor metabolizers (n=8) treated with iloperidone demonstrated an increase in the AUC of iloperidone by 47% and of its metabolite P88 by 85%, coupled with a decrease in the AUC of metabolite P95 by 85% compared to normal metabolizers (n=18) [2]. This pronounced pharmacogenomic effect has led to FDA labeling that recommends a 50% dose reduction for CYP2D6 poor metabolizers, a quantitative adjustment that is not uniformly applied across all atypical antipsychotics [2].

Pharmacogenomics CYP2D6 Metabolism Precision dosing

Iloperidone Receptor Binding Profile: Unique High-Affinity α1 Adrenoceptor Engagement and Muscarinic Receptor Sparing

Iloperidone exhibits high-affinity (nanomolar) binding to serotonin 5-HT2A (Ki = 5.6 nM), dopamine D2 (Ki = 6.3 nM) and D3 (Ki = 7.1 nM), and norepinephrine α1 receptors (Ki = 0.36 nM) [1]. Notably, iloperidone demonstrates substantially higher affinity for 5-HT2A than for 5-HT2C receptors (Ki = 5.6 nM vs. 42.8 nM), an 8-fold selectivity that differentiates it from agents such as clozapine and olanzapine, which show more balanced 5-HT2A/2C binding [2]. Critically, iloperidone has no appreciable affinity for cholinergic muscarinic receptors (Ki > 1000 nM), a property that quantitatively distinguishes it from atypical antipsychotics with measurable anticholinergic activity and predicts an absence of anticholinergic adverse effects including cognitive impairment, constipation, and urinary retention [1].

Receptor binding Pharmacodynamics α1 adrenoceptor Anticholinergic

Iloperidone Active Metabolite P95: Unique Contribution to Pharmacodynamic Profile

The iloperidone metabolite P95 represents a distinctive pharmacological feature not shared by comparator agents. Whereas the P88 metabolite exhibits affinity generally equal to or less than the parent compound, P95 selectively demonstrates high-affinity binding to 5-HT2A receptors (Ki = 3.91 nM) and norepinephrine α1A (Ki = 4.7 nM), α1B (Ki = 2.7 nM), α1D (Ki = 8.8 nM), and α2C (Ki = 4.7 nM) receptors, with minimal affinity for dopamine D2 receptors [1]. This metabolite profile creates a pharmacodynamic situation wherein P95 contributes meaningfully to overall 5-HT2A and α1 adrenoceptor antagonism while adding negligibly to D2 blockade, thereby potentially enhancing the drug's therapeutic index for serotonin/norepinephrine-mediated effects relative to dopamine-mediated effects [1].

Metabolite pharmacology P95 5-HT2A Receptor affinity

Iloperidone Patent Landscape and Freedom-to-Operate Status: Quantitative Supply Chain Differentiation

As of 2026, iloperidone is protected by nine active patents with one Paragraph IV challenge recorded [1]. The compound has fifty-nine patent family members across eight countries, eight drug master file entries, and is supplied by two listed manufacturers [1]. The key composition-of-matter patent (US RE39198) expired on November 15, 2016, while formulation and method-of-use patents extend protection through 2031, including US 9138432 (expired September 30, 2025) and US 9074254 (expiring December 28, 2031) [2]. There is one tentative approval for a generic version, and the compound is included in four New Drug Applications across multiple manufacturers including Vanda Pharmaceuticals, Inventia, Lupin Ltd, and Taro [1]. This patent and supply chain configuration differs from that of risperidone (which has extensive generic availability) and paliperidone (which retains longer patent protection in certain jurisdictions).

Patent expiration Generic availability Freedom to operate Supply chain

Iloperidone: High-Yield Research and Industrial Application Scenarios Based on Differential Evidence


Scenario 1: Antipsychotic Comparator Studies Requiring Equivalent Efficacy with Reduced Extrapyramidal Signal

Investigators designing head-to-head antipsychotic trials or preclinical behavioral models where the research objective requires an atypical antipsychotic that provides equivalent PANSS/BPRS efficacy to risperidone but with a statistically demonstrable reduction in extrapyramidal side-effect burden should select iloperidone over risperidone. The 6-week randomized controlled trial demonstrating equivalent PANSS score reduction (P < 0.05 for both agents from baseline, no significant between-group difference) coupled with significantly lower EPS incidence (P < 0.01) provides the quantitative justification for this selection [1].

Scenario 2: QTc Prolongation Comparative Pharmacology Studies

Research programs investigating antipsychotic-induced cardiac repolarization effects should consider iloperidone as a comparator agent whose QTc prolongation profile is quantitatively similar to ziprasidone (8.5–9.0 ms for iloperidone BID vs. 9.6 ms for ziprasidone BID) but whose adverse event profile is distinctly different—lower sedation/somnolence/EPS rates but higher weight gain/dizziness rates [1][2]. This combination of comparable QTc liability with divergent non-cardiac tolerability makes iloperidone uniquely suited for studies aiming to dissociate cardiac safety signals from other adverse effect domains.

Scenario 3: CYP2D6 Pharmacogenomic Studies Requiring Quantitatively Defined Exposure Alterations

Clinical pharmacogenomic investigations focused on the impact of CYP2D6 polymorphisms on antipsychotic exposure should employ iloperidone as a model compound. The quantitatively defined AUC alterations in poor metabolizers (+47% for iloperidone, +85% for P88, −85% for P95) provide a well-characterized pharmacogenomic effect size that facilitates precise dose-adjustment modeling and genotype-guided dosing algorithm development [1][2]. The FDA-labeled 50% dose reduction for CYP2D6 poor metabolizers supplies a regulatory benchmark for comparative pharmacogenomic analyses.

Scenario 4: In Vitro Receptor Pharmacology Studies Requiring Muscarinic Receptor Sparing

In vitro radioligand binding assays, functional receptor occupancy studies, or cell-based signaling experiments that require an atypical antipsychotic with functionally absent muscarinic receptor affinity (Ki >1000 nM) should select iloperidone over agents such as clozapine or olanzapine, which exhibit measurable anticholinergic activity. The combination of high 5-HT2A affinity (Ki = 5.6 nM), D2/D3 antagonism (Ki = 6.3 nM and 7.1 nM respectively), and uniquely high α1 adrenoceptor affinity (Ki = 0.36 nM) with complete muscarinic sparing makes iloperidone a precisely profiled tool compound for receptor pharmacology investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iloperidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.